molecular formula C8H12O2 B1581216 Methyl cyclopentylideneacetate CAS No. 40203-73-4

Methyl cyclopentylideneacetate

Cat. No. B1581216
CAS RN: 40203-73-4
M. Wt: 140.18 g/mol
InChI Key: ZDBCSZOFHPULAS-UHFFFAOYSA-N
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Description

Methyl cyclopentylideneacetate, also known as methyl 2-cyclopentylideneacetate, is an organic compound with the molecular formula C8H12O2 . It has a molecular weight of 140.18 .


Molecular Structure Analysis

The InChI code for Methyl cyclopentylideneacetate is 1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h6H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopentylidene group attached to an acetate group via a single bond.


Physical And Chemical Properties Analysis

Methyl cyclopentylideneacetate is a liquid at room temperature .

Scientific Research Applications

  • Enhanced Biodegradation of Transformer Oil : Methyl cyclopentylideneacetate, in the form of randomly methylated β-cyclodextrin, has been utilized to intensify bioremediation processes. It aids in detoxifying soils contaminated with transformer oil by increasing the bioavailability of pollutants and enhancing the activity of indigenous microorganisms. This application is pivotal in developing new technologies for soil bioremediation, highlighting its role in environmental cleanup efforts (Molnár et al., 2005).

  • Manipulating Cellular Cholesterol Content : The application of methylated β-cyclodextrin, including methyl cyclopentylideneacetate, has been found effective in manipulating cell cholesterol content. This is crucial in biological research, especially in studies concerning cell membrane dynamics and cholesterol-related cellular processes. The ability of methyl cyclopentylideneacetate to modulate cholesterol content provides a reproducible method for studying the impacts of cholesterol on various cellular functions (Christian et al., 1997).

  • Fluorescently Labeled Methyl-Beta-Cyclodextrin in Intestinal Cells : Research involving fluorescently labeled randomly methylated β-cyclodextrin (such as methyl cyclopentylideneacetate) has shown that it can enter intestinal epithelial cells by fluid-phase endocytosis. This finding is significant for understanding drug absorption in the gastrointestinal tract, as it suggests an additional mechanism that aids in overcoming the intestinal barrier and enhances bioavailability (Fenyvesi et al., 2014).

  • Cyclodextrins as Absorption Enhancers in Nasal Delivery : Methyl cyclopentylideneacetate, among other cyclodextrins, is employed as an absorption enhancer in nasal drug delivery, particularly for peptide and protein drugs. Its effectiveness at low concentrations and its safety profile make it a viable option for increasing intranasal bioavailability of certain drugs (Marttin et al., 1998).

  • Study of Lipid Binding Properties of Cyclodextrins : Methyl cyclopentylideneacetate's ability to extract lipids from membranes is closely examined in studies exploring its interactions with liposomes. Understanding its lipid-binding properties is crucial for assessing its impact on membrane integrity and its potential toxicological effects (Piel et al., 2007).

  • Neuroplasticity and Cognitive Functions : Methyl cyclopentylideneacetate, as part of D-Cycloserine, a partial NMDA agonist, has been investigated for its potential to improve cognitive functions and consolidate neuroplasticity. This is especially relevant in neuropsychiatric and neurological research, where modulation of NMDA receptor function is of interest (Nitsche et al., 2004).

Safety And Hazards

Methyl cyclopentylideneacetate is classified as a potentially hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H226, H315, H319, and H335 . These indicate that the substance is flammable, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation.

properties

IUPAC Name

methyl 2-cyclopentylideneacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBCSZOFHPULAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052077
Record name Methyl cyclopentylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl cyclopentylideneacetate

CAS RN

40203-73-4
Record name Methyl 2-cyclopentylideneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40203-73-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-cyclopentylidene-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040203734
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-cyclopentylidene-, methyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methyl cyclopentylideneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl cyclopentylideneacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.835
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
AM Api, F Belmonte, D Belsito… - Food and …, 2020 - fragrancematerialsafetyresource …
… no safety concerns for methyl cyclopentylideneacetate for skin … UV spectra; methyl cyclopentylideneacetate is not expected … were evaluated; methyl cyclopentylideneacetate was …
C Wentrup, G Gross, HM Berstermann… - The Journal of Organic …, 1985 - ACS Publications
Conclusion In summary, we have shown that the methanimine anion (2) can readily be generated from (trimethylsilyl) methyl azide in the gas phase presumably through the azido-…
Number of citations: 42 pubs.acs.org
T Thiemann, D Ohira, Y Li, T Sawada… - Journal of the …, 2000 - pubs.rsc.org
… Thus, methyl cyclopentylideneacetate 2h gave no cycloaddition product with 3,4-dibromo-2,5-… Methyl cyclopentylideneacetate 2h was prepared directly from cyclopentanone by Wittig …
Number of citations: 45 pubs.rsc.org
RFC Brown, NR Browne, KJ Coulston… - Australian Journal of …, 1989 - CSIRO Publishing
Two previously reported pyrolytic precursors for cyclopentadienylideneethenone (4) and benzyne produced two strong infrared bands attributable to ketene type compounds when their …
Number of citations: 6 www.publish.csiro.au
AM Api, F Belmonte, D Belsito… - Food and …, 2020 - fragrancematerialsafetyresource …
The existing information supports the use of this material as described in this safety assessment. Methyl 2, 6, 6-trimethylcyclohex-2-ene-1-carboxylate was evaluated for genotoxicity, …
BS Bronk, SJ Lippard, RL Danheiser - Organometallics, 1993 - ACS Publications
This paper describes the application of organozinc compounds in a general strategy for achieving intramolecular conjugate addition with nonstabilized carbanionderivatives. …
Number of citations: 46 pubs.acs.org
T Kapferer, R Brückner - 2006 - Wiley Online Library
β,γ‐Unsaturated esters with stereodefined trisubstitued C=C double bonds were prepared by the Arndt–Eistert homologation of α,β‐unsaturated carboxyl halides, by two‐step …
AIAM Khodair - 1965 - search.proquest.com
ACKNOWLEDGMENT I wish to take this opportunity to express my sincere appreciation to Professor James Cason under whose guidance this research was conducted. His insight, …
Number of citations: 3 search.proquest.com

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